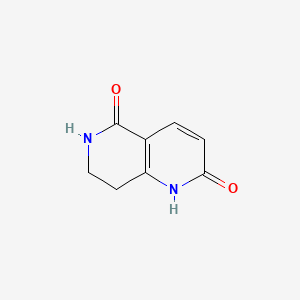

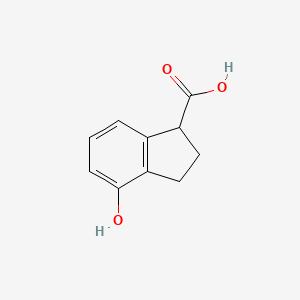

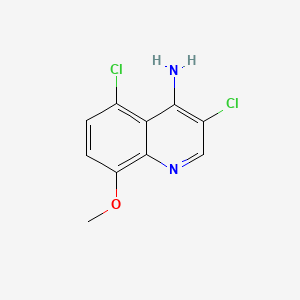

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve detailing the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral data (IR, NMR, etc.).Wissenschaftliche Forschungsanwendungen

Spectroscopic and Theoretical Studies

- Solvatochromism Studies : Research has been conducted on the solvatochromism of derivatives of naphthyridines, including 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester. These studies explored the interaction of these compounds with solvents of different polarity and hydrogen bond donor/acceptor ability, contributing valuable insights into their spectroscopic properties (Santo et al., 2003).

Synthesis and Structural Analysis

- Synthesis of Hydroxycarboxamide Derivatives : A series of hydroxycarboxamide derivatives of 8-hydroxy-1,6-naphthyridin-5(6H)-one were synthesized, providing important structural and spectroscopic data (Blanco et al., 2005).

- General Synthesis Methods : Recent advances have enabled the synthesis of dihydronaphthyridinones with aryl-substituted quaternary benzylic centers, expanding the possibilities for creating diverse derivatives (Murray et al., 2023).

Biological and Pharmaceutical Applications

- c-Met Kinase Inhibitors : The naphthyridine motif has been identified as a scaffold for c-Met kinase inhibitors, with specific derivatives displaying potential in inhibiting Met phosphorylation and cell proliferation in certain cancer cell lines (Wang et al., 2013).

- Potential Anticancer Properties : Some naphthyridine derivatives have been repositioned as innovative cytotoxic agents for cancer therapeutics, with studies focusing on their potency in inhibiting select oncogenic kinases and cytotoxicity in cancer cell lines (Zeng et al., 2012).

Crystal Structure Analysis

- X-Ray Diffraction Analysis : The crystal structure of certain naphthyridinone derivatives has been elucidated, providing insights into their molecular configurations and potential pharmaceutical applications (Guillon et al., 2017).

Chemical Reactivity and Properties

- Novel Derivatives Synthesis : Research includes the synthesis of novel derivatives of the benzo[b][1,6]naphthyridine system, exploring various chemical modifications and their effects (Deady & Rogers, 2006).

- Functionalized Naphthyridines Synthesis : The synthesis of polyfunctionally substituted naphthyridines highlights their potential pharmacological activity, with significant work on their spectroscopic properties (Perillo et al., 2009).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Zukünftige Richtungen

This would involve discussing potential areas for further research or application of the compound.

Eigenschaften

IUPAC Name |

1,6,7,8-tetrahydro-1,6-naphthyridine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-7-2-1-5-6(10-7)3-4-9-8(5)12/h1-2H,3-4H2,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFCTMVBZNRCCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)

![Thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B567117.png)

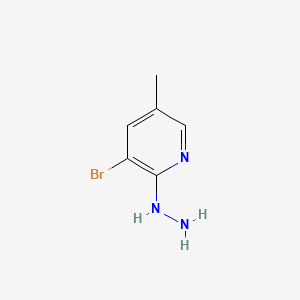

![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)

![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)